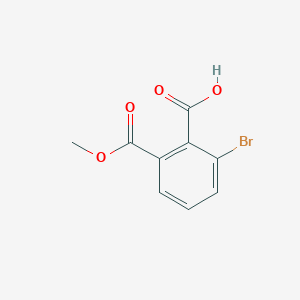

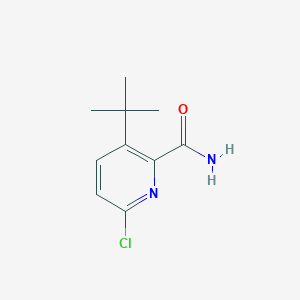

3-Tert-butyl-6-chloropyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

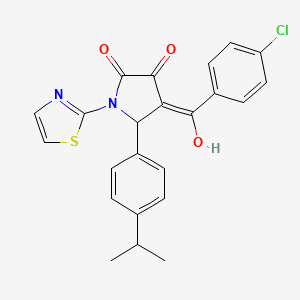

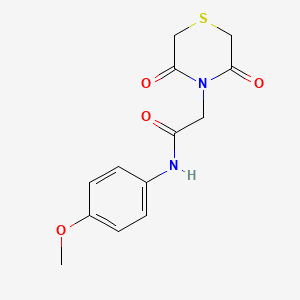

3-Tert-butyl-6-chloropyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a carboxamide functional group.

Applications De Recherche Scientifique

Chemical Modification and Reactivity

3-Tert-butyl-6-chloropyridine-2-carboxamide demonstrates notable reactivity in chemical modifications. For instance, Bonnet et al. (2001) explored its deprotonation with magnesiated bases, leading to the formation of 2,3-disubstituted pyridines with carboxylic acid or amino-derived functions at C2 (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Similarly, Tada and Yokoi (1989) studied its reaction with alkyl radicals, resulting in mono-, di-, and tri-alkylated products, illustrating its potential in creating diverse chemical structures (Tada & Yokoi, 1989).

Material Synthesis

In material science, this compound is used in synthesizing polyamides with unique properties. Hsiao, Yang, and Chen (2000) demonstrated the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the compound's utility in creating new polymeric materials (Hsiao, Yang, & Chen, 2000).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development. Nie et al. (2020) synthesized novel analogs replacing the pyridine ring with different structures, aiming to improve pharmacological profiles for potential therapeutic applications (Nie et al., 2020).

Analytical Chemistry

The compound also finds applications in analytical chemistry. Pietsch, Nieger, and Gütschow (2007) synthesized N-benzyltetrahydropyrido-anellated thiophene derivatives, indicating the compound's role in creating analytical reagents (Pietsch, Nieger, & Gütschow, 2007).

Chemical Synthesis

In chemical synthesis, Feng et al. (2014) utilized tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatisation of isonitriles, demonstrating the compound's role in facilitating complex chemical reactions (Feng et al., 2014).

Mécanisme D'action

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. The safety information pictograms indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the MSDS for detailed safety and handling information .

Orientations Futures

Propriétés

IUPAC Name |

3-tert-butyl-6-chloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)6-4-5-7(11)13-8(6)9(12)14/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKWBOIMBOGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)